3-Amino-3-(thiophen-2-YL)propanamide
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Overview
Description
3-Amino-3-(thiophen-2-yl)propanamide is an organic compound that features a thiophene ring, an amino group, and a propanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-3-(thiophen-2-yl)propanamide can be achieved through several methods. One common approach involves the reaction of thiophene-2-carboxylic acid with ammonia to form thiophene-2-carboxamide, which is then subjected to a series of reactions to introduce the amino and propanamide groups .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Catalysts and specific reagents are often employed to facilitate the reactions and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
3-Amino-3-(thiophen-2-yl)propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and borane are frequently used.
Substitution: Reagents like halogens and organometallic compounds are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or amines .
Scientific Research Applications
3-Amino-3-(thiophen-2-yl)propanamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 3-Amino-3-(thiophen-2-yl)propanamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 3-Amino-3-(thiophen-2-yl)propanoic acid
- N-methyl-3-oxo-3-(thiophen-2-yl)propanamide
- 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamide
Uniqueness
3-Amino-3-(thiophen-2-yl)propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its thiophene ring provides stability and electronic properties, while the amino and propanamide groups offer versatility in chemical reactions and potential biological activities .
Properties
Molecular Formula |
C7H10N2OS |
---|---|
Molecular Weight |
170.23 g/mol |
IUPAC Name |
3-amino-3-thiophen-2-ylpropanamide |
InChI |
InChI=1S/C7H10N2OS/c8-5(4-7(9)10)6-2-1-3-11-6/h1-3,5H,4,8H2,(H2,9,10) |
InChI Key |
PVYOZMPPVXMIAC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)C(CC(=O)N)N |
Origin of Product |
United States |
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